5-[2-(4-methoxyphenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one
Overview
Description
5-[2-(4-methoxyphenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure substituted with various functional groups, including a methoxyphenyl group, an oxoethoxy group, and a phenyl group. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one can be achieved through a multi-step process involving the following key steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and anhydrous aluminum chloride as the catalyst.
Formation of the Oxoethoxy Group: The oxoethoxy group can be introduced by reacting the intermediate compound with ethyl oxalyl chloride in the presence of a base such as triethylamine.
Final Coupling Reaction: The final step involves the coupling of the intermediate with phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-methoxyphenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor function through agonistic or antagonistic interactions. The exact molecular pathways involved can vary depending on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-methoxyphenyl)-1H-indole
- 5-(4-methoxyphenyl)-1H-imidazole
- 4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
5-[2-(4-methoxyphenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl, oxoethoxy, and phenyl groups contributes to its diverse reactivity and potential therapeutic applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-[2-(4-methoxyphenyl)-2-oxoethoxy]-7-methyl-4-phenylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O5/c1-16-12-22(29-15-21(26)18-8-10-19(28-2)11-9-18)25-20(17-6-4-3-5-7-17)14-24(27)30-23(25)13-16/h3-14H,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGYXGPNZBWEMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=O)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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